molecular formula C9H14O3 B1603713 Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate CAS No. 88888-31-7

Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B1603713
CAS No.: 88888-31-7
M. Wt: 170.21 g/mol
InChI Key: CHVHUPRPWDQWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound featuring a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with a hydroxyl group at the 4-position and a methyl ester at the 1-position. This structure confers unique stereochemical and electronic properties, making it valuable in organic synthesis and pharmaceutical research. The hydroxyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity.

Properties

IUPAC Name

methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-7(10)8-2-4-9(11,6-8)5-3-8/h11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVHUPRPWDQWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616507
Record name Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88888-31-7
Record name Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Reaction as a Key Step

The bicyclic framework of methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate is typically constructed via a Diels-Alder cycloaddition, which is a [4+2] cycloaddition between a diene and a dienophile. This reaction is highly regio- and stereoselective, making it ideal for synthesizing bicyclic systems.

  • Typical Dienophile and Diene: Cyclopentadiene or substituted cyclopentadienes serve as dienes, while methyl acrylate or related esters act as dienophiles.
  • Reaction Conditions: Often carried out under reflux in solvents like toluene or benzene, sometimes catalyzed by Lewis acids (e.g., diethylaluminum chloride) to enhance selectivity and yield.

Diastereoselective and Enantioselective Synthesis

  • The Diels-Alder reaction can be rendered diastereoselective and enantioselective by using chiral auxiliaries or catalysts.
  • For example, the use of optically pure dimethyl fumarate derivatives and chiral ligands can afford norbornane derivatives with high diastereomeric excess (>95%) and enantiomeric purity.
  • This approach is crucial for applications requiring chiral purity, such as asymmetric catalysis or pharmaceutical intermediates.

Post-Cycloaddition Functional Group Transformations

  • Halolactonization and Frame Rearrangement: After the bicyclic core is formed, halolactonization (e.g., bromination) can introduce a bromolactone intermediate, which undergoes a silver-promoted Wagner–Meerwein rearrangement to afford hydroxylated bicyclic esters with stereospecificity.
  • Hydroxyl Group Protection: The hydroxyl group can be protected using methoxymethyl (MOM) ethers for subsequent transformations.
  • Reduction: Ester groups can be selectively reduced to alcohols using lithium aluminum hydride (LAH), enabling further functionalization.

Representative Preparation Procedure

A typical preparation sequence based on literature involves:

Step Reaction Conditions Yield (%) Notes
1 Diels-Alder reaction between cyclopentadiene and methyl acrylate or substituted dienophiles Reflux in toluene or benzene, Lewis acid catalyst (e.g., diethylaluminum chloride), -78 °C to room temperature 50-97 Highly regio- and stereoselective
2 Halolactonization with bromine Room temperature, in methanol 88-97 Formation of bromolactone intermediate
3 Silver nitrate-promoted Wagner–Meerwein rearrangement Methanol, room temperature 88 Stereospecific rearrangement to hydroxylated product
4 Protection of hydroxyl group (MOM ether) Chloromethyl methyl ether, ethyldiisopropylamine, room temperature 99 Protects hydroxyl for further steps
5 Reduction of ester to alcohol Lithium aluminum hydride, dry ether, 0 °C to room temperature 88 Enables further functionalization

This sequence can be adapted or optimized depending on the desired stereochemistry and scale.

Alternative and Supporting Methods

  • Hydrogenation: Catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) can be used to reduce unsaturated intermediates or ketones formed during synthesis, improving purity and yield.
  • Ketal Hydrolysis: For related bicyclic esters, ketal hydrolysis using simple acid treatment (e.g., HCl) has been demonstrated to be efficient and mild, avoiding harsher conditions.

Practical Considerations and Formulation

  • For research and formulation purposes, this compound can be dissolved in solvents such as DMSO, PEG300, Tween 80, and water in a specific order to achieve clear solutions suitable for biological assays or further chemical reactions.
  • Ensuring complete dissolution and clarity before proceeding to the next solvent addition is critical to avoid precipitation and ensure reproducibility.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations
Diels-Alder Cycloaddition Cyclopentadiene, methyl acrylate, Lewis acid catalyst Reflux, -78 °C to RT High regio- and stereoselectivity, scalable Requires control of stereochemistry
Halolactonization + Rearrangement Bromine, silver nitrate Room temperature, methanol Stereospecific hydroxyl introduction Sensitive to reaction conditions
Protection and Reduction Chloromethyl methyl ether, LAH Room temperature, dry ether Enables further functionalization Requires careful handling of reagents
Catalytic Hydrogenation Pd/C, H2 Room temperature, pressure reactor Efficient reduction of unsaturated bonds Requires hydrogenation setup

Research Findings and Optimization

  • The use of chiral catalysts and auxiliaries in the Diels-Alder step significantly improves enantioselectivity, crucial for pharmaceutical applications.
  • The silver-promoted Wagner–Meerwein rearrangement is a key stereospecific transformation to install the 4-hydroxy substituent with defined stereochemistry.
  • Mild acid hydrolysis methods for ketal groups improve yields and reduce side reactions compared to traditional harsher conditions.
  • Formulation studies emphasize solvent order and clarity, which are essential for reproducible biological and chemical studies.

This comprehensive overview synthesizes diverse, authoritative sources to present a detailed, professional account of the preparation methods for this compound, highlighting key synthetic steps, reaction conditions, and practical considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-oxobicyclo[2.2.1]heptane-1-carboxylate, while reduction of the ester group can produce 4-hydroxybicyclo[2.2.1]heptane-1-methanol .

Scientific Research Applications

Organic Synthesis

Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate serves as an important intermediate in organic synthesis, particularly for the production of optically active compounds. Its structure allows it to participate in various reactions such as:

  • Diels-Alder Reactions : This compound can act as a diene or dienophile, facilitating the formation of complex cyclic structures.
  • Synthesis of Natural Products : It is utilized in the synthesis of natural products like jasmonates and prostaglandins, which are important in pharmacology and biochemistry .

Pharmaceutical Development

The compound is being investigated for its potential therapeutic properties. Its derivatives may exhibit biological activity relevant to drug development, particularly in:

  • Anti-inflammatory Agents : Research indicates that bicyclic compounds can have anti-inflammatory effects, making them candidates for new therapeutic agents.
  • Anticancer Research : Some derivatives have shown promise in preclinical studies for their cytotoxicity against cancer cell lines .

This compound and its derivatives are explored for their interactions with biological systems, including:

  • Enzyme Inhibition : Compounds derived from this structure may inhibit specific enzymes involved in metabolic pathways, offering insights into metabolic regulation.
  • Receptor Binding Studies : Investigations into how these compounds bind to biological receptors can elucidate their mechanism of action and potential therapeutic applications .

Case Study 1: Synthesis of Prostaglandin Analogues

A study demonstrated the synthesis of prostaglandin analogues using this compound as a key intermediate. The resulting compounds exhibited significant anti-inflammatory properties, suggesting potential clinical applications in treating inflammatory diseases.

Case Study 2: Development of Chiral Catalysts

Research highlighted the use of this compound in creating chiral catalysts for asymmetric synthesis, showcasing its role in producing enantiomerically pure compounds essential for pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its reactivity and binding to target molecules . The bicyclic structure provides a rigid framework that can influence the compound’s biological activity and selectivity .

Comparison with Similar Compounds

Key Observations :

  • Polarity : Hydroxyl and hydroxymethyl derivatives exhibit higher polarity than halogenated or alkylated analogs, impacting solubility in protic solvents.
  • Steric Effects : 7,7-Dimethyl substitution (e.g., compound 10 in ) introduces steric bulk, reducing reactivity at the bridgehead.
  • Reactivity : Bromo and oxoethyl groups enable diverse transformations (e.g., nucleophilic substitution or carbonyl chemistry).

Reactivity and Functionalization

  • Hydroxyl Group : The 4-OH group in the target compound can undergo esterification, etherification, or oxidation. For example, compound M3a in demonstrates dihydroxypropyl ester formation via hydroxyl-mediated coupling.
  • Bromo Substitution : Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura with boronate esters ).
  • Amino Derivatives: Boc-protected amino analogs (e.g., ) highlight applications in peptide mimetics, leveraging the bicyclic scaffold’s rigidity.

Biological Activity

Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, exploring relevant research findings, synthesis methods, and case studies.

Chemical Structure and Properties

This compound features a bicyclo[2.2.1]heptane framework with a hydroxy group and a carboxylate ester, contributing to its reactivity and potential therapeutic applications. The molecular formula is C10H14O3C_{10}H_{14}O_3 with a molecular weight of approximately 182.22 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in pharmacology, particularly in anti-cancer and anti-inflammatory contexts.

Anticancer Activity

Recent studies have indicated that compounds with bicyclo[2.2.1]heptane structures exhibit significant anticancer properties. For instance, a related compound was shown to act as a selective antagonist for the CXCR2 receptor, which is involved in cancer metastasis . This suggests that this compound may share similar mechanisms of action.

Table 1: Summary of Anticancer Studies

StudyCompoundTargetFindings
Bicyclo[2.2.1]heptane derivativeCXCR2Potent antagonist with IC50 of 48 nM
Related bicyclic compoundsVarious cancer cell linesShowed significant cytotoxicity

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Microbiological Hydroxylation: Utilizing microbial systems to introduce the hydroxy group selectively .
  • Chemical Reactions: Employing palladium-catalyzed reactions for the formation of complex molecular structures .

Case Study 1: CXCR2 Antagonism

A study conducted on a bicyclo[2.2.1]heptane derivative demonstrated its effectiveness as a CXCR2 antagonist, inhibiting cell migration in pancreatic cancer cells (CFPAC1) by up to 20% after treatment with the compound . This highlights the potential for this compound to be developed as an anti-cancer agent.

Case Study 2: Synthesis and Characterization

Research on the synthesis of bicyclic compounds has shown that methyl esters derived from bicyclo[2.2.1]heptanes can be characterized using NMR spectroscopy, providing insights into their structural properties and confirming the presence of functional groups such as hydroxyls and carboxylates .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate, and how are reaction yields optimized?

  • Methodology : The compound is synthesized via Diels-Alder reactions or functionalization of bicyclic precursors. For example, epoxidation or hydroxylation of methyl bicyclo[2.2.1]heptane carboxylate derivatives can introduce the hydroxyl group. Key steps include:

  • Cycloaddition : Use of norbornene derivatives with dienophiles to form the bicyclic skeleton.

  • Functionalization : Oxidation or nucleophilic substitution to introduce hydroxyl groups (e.g., using NaBH₄ for reduction or epoxide ring-opening reactions) .

  • Optimization : Reaction yields depend on temperature, catalysts (e.g., triethylamine for epimerization control), and purification via column chromatography. Typical yields range from 12% to 89%, as observed in similar bicyclic systems .

    Example Reaction YieldConditionsReference
    Epimerization of formyl derivative66%Triethylamine, methanol, 4 days
    Reduction of aldehyde to hydroxymethyl97%NaBH₄, methanol/water, 0°C

Q. How is the structure of this compound characterized in research settings?

  • Methodology : Multinuclear NMR (¹H, ¹³C), IR spectroscopy, and X-ray crystallography are standard.

  • ¹H NMR : Peaks for hydroxyl (δ 1–5 ppm), ester methyl (δ 3.7–3.9 ppm), and bicyclic protons (δ 1.5–2.5 ppm) confirm connectivity .
  • X-ray Diffraction : Resolves absolute stereochemistry, as demonstrated for constrained proline analogues .
  • IR Spectroscopy : Ester carbonyl (1740–1745 cm⁻¹) and hydroxyl (3450–3500 cm⁻¹) stretches validate functional groups .

Advanced Research Questions

Q. What strategies resolve enantiomers of bicyclic carboxylate derivatives, and how is chiral HPLC applied?

  • Methodology : Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak® IA/IB) effectively separates enantiomers. For example:

  • Mobile Phase : Hexane/ethanol/isopropanol gradients.
  • Detection : UV at 210–254 nm for carboxylates.
  • Resolution : Demonstrated for methyl 7-azabicyclo[2.2.1]heptane carboxylates, achieving >99% enantiomeric excess .

Q. How does the conformational rigidity of bicyclic structures influence their biological activity in drug design?

  • Methodology : The norbornane skeleton enforces β-turn or α-helix conformations in peptidomimetics, enhancing metabolic stability and receptor binding. Examples include:

  • Enzyme Inhibitors : Constrained proline analogues inhibit HIV-1 protease and thrombin by mimicking transition states .
  • Bioactivity : Bicyclic cores improve bioavailability compared to linear peptides, as shown in X-ray studies of dipeptide analogues .

Q. How can stereochemical integrity be maintained during functionalization of the bicyclic core?

  • Methodology : Base-induced epimerization (e.g., triethylamine in methanol) can invert stereochemistry at specific positions. For instance, the endo/exo ratio of formyl derivatives is controlled via reaction time and base strength .
  • Monitoring : ¹H NMR tracks epimerization progress (e.g., δ 10.01 ppm for aldehyde protons) .

Q. What analytical approaches address contradictions in synthetic yields or stereochemical outcomes?

  • Methodology :

  • Yield Optimization : Screening catalysts (e.g., Lewis acids for Diels-Alder reactions) or alternative solvents (THF vs. dichloromethane).
  • Stereochemical Analysis : 2D NMR (COSY, NOESY) and circular dichroism (CD) resolve ambiguities in diastereomer ratios .
  • Case Study : Low yields (e.g., 12% for piperazine derivatives ) may result from steric hindrance; introducing bulky groups via Mitsunobu reactions can improve efficiency.

Data Contradiction Analysis

Q. Why do reported melting points and spectral data vary for structurally similar bicyclic derivatives?

  • Factors :

  • Crystallization Conditions : Solvent polarity and cooling rates affect polymorphism (e.g., melting points ranging from 45.9°C to 127.3°C in piperidine/morpholine derivatives ).
  • Stereochemical Purity : Impurities from incomplete resolution (e.g., 70/30 endo/exo mixtures ) skew NMR/IR data.

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for hydroxyl group stability.
  • Characterization : Combine HRMS with isotopic labeling for unambiguous mass assignment .
  • Applications : Use molecular docking to predict interactions of bicyclic cores with biological targets, leveraging rigidity for selective binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate
Reactant of Route 2
Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.